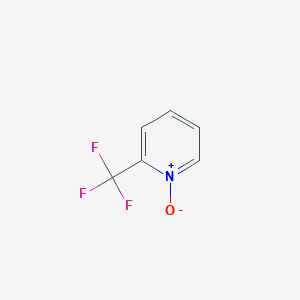

2-(Trifluoromethyl)pyridine 1-oxide

Overview

Description

2-(Trifluoromethyl)pyridine 1-oxide is a useful research compound. Its molecular formula is C6H4F3NO and its molecular weight is 163.10 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry Applications

2-(Trifluoromethyl)pyridine 1-oxide serves as a valuable intermediate in organic synthesis. Its unique trifluoromethyl group enhances the reactivity of the pyridine ring, making it suitable for various transformations.

Trifluoromethylation Reactions

Recent research has demonstrated that pyridine N-oxides, including this compound, can be effectively used in photochemical trifluoromethylation reactions. The combination of this compound with trifluoroacetic anhydride allows for high-yielding and scalable trifluoromethylation of (hetero)arenes. This method has shown promise for large-scale applications in the pharmaceutical industry due to its efficiency and cost-effectiveness .

Mechanistic Insights

Mechanistic studies indicate that the reaction proceeds via electron donor-acceptor complexes, with a significant dependence on photon flux. This understanding has facilitated the application of this chemistry on a kilogram scale, demonstrating its utility in preparative applications .

Pharmaceutical Applications

The incorporation of trifluoromethyl groups into drug candidates often enhances their biological activity. This compound is no exception and has been explored for its potential as a pharmaceutical intermediate.

Bioactivity and Mechanisms

Research indicates that compounds containing the trifluoromethyl group exhibit improved binding affinities to biological targets compared to their non-fluorinated counterparts. For instance, derivatives have shown significant enzyme inhibition and antimicrobial properties, making them valuable in drug development .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of derivatives of this compound against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a therapeutic agent.

- Cytotoxicity : In vitro assessments demonstrated significant cytotoxic effects on cancer cell lines, suggesting its potential role as an anticancer agent with IC50 values lower than standard chemotherapeutics.

Agrochemical Applications

The agrochemical industry has recognized the utility of trifluoromethylpyridines, including this compound, as effective agents for crop protection.

Development of Agrochemicals

Numerous agrochemical products incorporating trifluoromethylpyridine derivatives have received market approval. These compounds are utilized to develop pesticides that outperform traditional chemical agents in efficacy and safety .

Examples of Agrochemical Products

| Product Name | Active Ingredient | Application Area |

|---|---|---|

| Fluazifop-butyl | Trifluoromethylpyridine derivative | Herbicide |

| Various insecticides | Trifluoromethylpyridine derivatives | Pest control |

Chemical Reactions Analysis

N-Oxide Group Reactivity

Pyridine N-oxides participate in diverse reactions due to their electron-deficient nature:

-

Nucleophilic substitution : The N-oxide oxygen can act as a leaving group under acidic or basic conditions, enabling substitution reactions .

-

Reduction : N-oxides can be reduced to pyridines using reagents like zinc dust or catalytic hydrogenation .

-

Photochemical reactions : In the presence of trifluoroacetic anhydride (TFAA) and visible light, N-oxides can mediate trifluoromethylation of aromatic substrates .

Trifluoromethyl Group Influence

The trifluoromethyl (CF₃) group at position 2 is strongly electron-withdrawing, which may:

-

Direct electrophilic substitution : Activate positions para or meta to itself for reactions like chlorination or fluorination.

-

Stabilize transition states : Enhance reactivity in radical or photochemical processes.

Chlorination/Fluorination

Vapor-phase chlorination or fluorination of pyridine derivatives is a common pathway for synthesizing chlorinated or fluorinated analogs. For example:

-

Chlorination : Using Cl₂ gas with metal catalysts (e.g., FeF₃) at high temperatures (>300°C) introduces chlorine atoms to the pyridine ring .

-

Controlled substitution : Reaction conditions (e.g., temperature, molar ratios) determine the number of chlorine atoms introduced .

Example Product Distribution

| Substrate | Reaction Conditions | Major Products |

|---|---|---|

| 3-Picoline | 380°C (CFB phase) | 86.4% trifluoromethylpyridine |

| 3-Picoline | 380°C (empty phase) | 64.1% chloro(trifluoromethyl)pyridine |

Agrochemical Derivatives

Trifluoromethylpyridine derivatives are key intermediates in herbicides, fungicides, and insecticides (e.g., fluazifop , pyroxsulam ) . While 2-(Trifluoromethyl)pyridine 1-oxide itself is not explicitly listed in agrochemical databases, its structural analogs (e.g., 2,5-dichloro derivatives) are precursors for commercial products .

Hydroxylation and Oxidative Reactions

-

Hydroxylation : Pyridine derivatives can undergo hydroxylation at specific positions (e.g., 5-position) using microbial enzymes or oxidative catalysts .

-

Dimerization : Hydroxylated derivatives may form dimers or pigmented by-products under certain conditions .

Example Conversion

| Substrate | Product | Conversion (%) |

|---|---|---|

| 3-(Trifluoromethyl)pyridin-2-ol | Hydroxylated at 5-position | 46% |

Photochemical and Radical Reactions

Pyridine N-oxides, in combination with TFAA and visible light, enable trifluoromethylation of aromatic rings via radical intermediates . While This compound itself may not act as a trifluoromethylating agent, its N-oxide group could participate in analogous photochemical processes.

Critical Analysis of Key Reactions

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(trifluoromethyl)pyridine 1-oxide derivatives, and how do reaction conditions influence yield?

- Methodological Answer : Pd-catalyzed C–H bond arylation is a robust approach for functionalizing trifluoromethylpyridine scaffolds. Key factors include the use of electron-deficient pyridine derivatives to enhance regioselectivity and the choice of directing groups (e.g., aryl halides). For example, 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine undergoes arylation with Ir(III) complexes under mild conditions (80–100°C, 12–24 h) using Pd(OAc)₂ as the catalyst and Ag₂CO₃ as an oxidant . Optimizing solvent polarity (e.g., DMF vs. toluene) and stoichiometry of coupling partners can mitigate side reactions.

Q. How can spectroscopic techniques validate the structural integrity of this compound derivatives?

- Methodological Answer : Combined FT-IR, NMR, and UV-Vis spectroscopy are critical. The trifluoromethyl group exhibits distinct NMR shifts (−60 to −65 ppm) and strong C–F stretching vibrations (~1150 cm⁻¹ in IR). For pyridine N-oxides, NMR typically shows deshielding of adjacent protons (e.g., H-2 and H-6 at δ 8.2–8.5 ppm). Comparative analysis with DFT-calculated spectra (e.g., HOMO-LUMO gaps) can resolve ambiguities in electronic transitions .

Q. What are the dominant reactivity patterns of this compound in substitution and coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl and N-oxide groups activate the pyridine ring for nucleophilic substitution at the 4-position. For instance, chlorine substitution in 2-chloro-5-(trifluoromethyl)pyridine occurs via SNAr with amines (e.g., azetidine) in THF at 60°C. Suzuki-Miyaura coupling is feasible with Pd(PPh₃)₄ and aryl boronic acids, though steric hindrance may require bulky ligands like tris-o-furylphosphine (tfp) .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group modulate the coordination chemistry of pyridine N-oxide ligands with f-block elements?

- Methodological Answer : Trifluoromethyl groups enhance ligand rigidity and electron deficiency, favoring tridentate or tetradentate binding modes with lanthanides. In NCMPO-decorated pyridine N-oxides, steric hindrance from CF₃ limits denticity, as shown in X-ray structures of [Eu(7)(NO₃)₂] complexes. Spectroscopic titration (e.g., Eu³⁺ luminescence quenching in MeOH) quantifies binding constants ( M) .

Q. What strategies enable regioexhaustive functionalization of this compound for diverse pharmacophore development?

- Methodological Answer : Sequential functionalization via directed ortho-metalation (DoM) is effective. For example, lithiation at −78°C with i-BuLi followed by electrophilic quenching (e.g., cyclohexanone) yields 2-(1-hydroxycyclohexyl) derivatives. Regioselectivity is controlled by the N-oxide’s directing effect, as demonstrated in microanalytical and NMR studies .

Q. How can computational modeling (e.g., DFT, molecular mechanics) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : DFT calculations (B3LYP/6-311++G**) optimize transition states for Pd-catalyzed couplings, revealing energy barriers for oxidative addition (~25 kcal/mol). Molecular mechanics simulations (e.g., MMFF94) assess steric clashes in Ir(III) complexes, guiding ligand design to minimize non-productive binding .

Q. What analytical approaches resolve contradictions in spectroscopic data for structurally similar pyridine N-oxide derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., - HSQC) differentiate regioisomers. For example, 2- vs. 4-substituted trifluoromethylpyridines are distinguished by - HOESY correlations. Conflicting IR absorption bands (e.g., C=O vs. N-O stretches) are resolved via temperature-dependent studies .

Properties

Molecular Formula |

C6H4F3NO |

|---|---|

Molecular Weight |

163.10 g/mol |

IUPAC Name |

1-oxido-2-(trifluoromethyl)pyridin-1-ium |

InChI |

InChI=1S/C6H4F3NO/c7-6(8,9)5-3-1-2-4-10(5)11/h1-4H |

InChI Key |

QIZSMXWVUDFDMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=[N+](C(=C1)C(F)(F)F)[O-] |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.